molecular formula C2H3AgFO2 B13819271 Silver fluoroacetate

Silver fluoroacetate

Cat. No.: B13819271
M. Wt: 185.91 g/mol
InChI Key: VXTLQQMUNCZGMK-UHFFFAOYSA-N
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Description

Contextual Overview of Organofluorine Compounds in Scientific Inquiry

Organofluorine compounds, defined as organic molecules containing at least one carbon-fluorine (C-F) bond, hold a unique and pivotal position in modern science. The introduction of fluorine into an organic molecule dramatically alters its physical, chemical, and biological properties. This is due to several key characteristics of the fluorine atom, including its high electronegativity, small atomic size, and the exceptional strength of the C-F bond, which is one of the strongest in organic chemistry.

These properties confer enhanced thermal stability, increased lipophilicity, and altered metabolic pathways, making organofluorine compounds invaluable in numerous fields. In pharmaceuticals, fluorine substitution is a common strategy to improve a drug's metabolic stability, bioavailability, and binding affinity. Similarly, in materials science, the unique properties of organofluorines have led to the development of advanced materials like fluoropolymers, known for their chemical resistance and thermal stability. While the vast majority of organofluorine compounds are synthetic, a small number, primarily based on the fluoroacetate (B1212596) structure, occur naturally in certain plants.

Historical Trajectories of Fluoroacetate Chemistry and Associated Research Paradigms

The study of fluoroacetates has a rich and impactful history. Fluoroacetate itself, in the form of its sodium salt (sodium fluoroacetate), was identified as a potent metabolic poison during World War II. nih.gov Its high toxicity spurred significant research into its mechanism of action.

A central paradigm in fluoroacetate research is the concept of "lethal synthesis". nih.gov It was discovered that fluoroacetate itself is not directly toxic but is metabolized within the cell. nih.gov Mimicking natural acetate (B1210297), fluoroacetate enters the citric acid cycle (or Krebs cycle), a fundamental process for cellular energy production. nih.govnih.gov There, it is converted into fluoroacetyl-CoA and subsequently reacts with citrate (B86180) synthase to form fluorocitrate. nih.gov This newly synthesized molecule, fluorocitrate, is a powerful inhibitor of the enzyme aconitase, effectively halting the citric acid cycle. nih.govresearchgate.net This blockage leads to a buildup of citrate and a severe depletion of cellular energy (ATP), ultimately causing cell death. nih.gov This detailed biochemical mechanism has been a cornerstone of toxicology and enzymology for decades.

Distinctive Significance of Silver Fluoroacetate as a Research Subject in Contemporary Chemical and Biological Sciences

While much of the historical research has focused on sodium fluoroacetate due to its use as a pesticide, this compound (AgFCH₂COO) holds its own distinctive significance as a research subject. Its importance lies in the unique combination of the bioactive fluoroacetate anion and the reactive silver(I) cation.

In chemical synthesis, silver(I) salts are widely used as reagents and catalysts. nih.gov They can act as Lewis acids, halide scavengers, and oxidants. Silver(I) salts are instrumental in C-H activation reactions, where they assist in generating more reactive catalytic species. nih.gov While specific, large-scale synthetic applications of this compound are not as extensively documented as its trifluoroacetate (B77799) counterpart, its reactivity is leveraged in specialized contexts. It serves as a valuable reagent for introducing the fluoroacetate moiety into other molecules, a key step in synthesizing probes for biochemical studies or creating more complex fluorinated compounds. The precipitation of silver halides can be a powerful driving force for substitution reactions where a halide is replaced by the fluoroacetate group.

In biochemical sciences, this compound can serve as a source of fluoroacetate ions for in vitro studies of metabolic pathways and enzyme inhibition, particularly in non-aqueous solvent systems where the solubility of sodium salts might be limited. Furthermore, the silver ion itself has well-known antimicrobial properties, and its compounds are studied for their biological effects, adding another layer of research interest to this compound. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂H₂AgFO₂
Molecular Weight185.91 g/mol nih.gov
IUPAC Namesilver;2-fluoroacetate nih.gov
SynonymsSilver monofluoroacetate nih.gov
Parent CompoundFluoroacetic acid nih.gov

Methodological Frameworks and Interdisciplinary Approaches in this compound Studies

The study of this compound and related compounds necessitates a combination of analytical, chemical, and biochemical techniques, reflecting its interdisciplinary nature.

Chemical Synthesis and Characterization:

Synthesis: The preparation of this compound typically involves a salt metathesis (ion exchange) reaction in an aqueous solution, for example, between silver nitrate (B79036) and sodium fluoroacetate.

Characterization: A suite of analytical methods is employed to confirm the structure and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR and ¹³C NMR, is crucial for verifying the integrity of the fluoroacetate moiety.

Physicochemical Analysis:

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) are used to study the thermodynamic properties and solid-phase reactions of silver carboxylates, providing insight into their stability and reactivity. researchgate.net

Biochemical and Toxicological Analysis:

Enzyme Assays: In vitro studies investigating the biochemical effects of the fluoroacetate ion rely on enzyme assays to measure the inhibition of aconitase and other enzymes.

Metabolite Detection: In biological systems, the detection of fluoroacetate and its metabolites is critical. Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for detecting trace fluoroacetate ions in biological samples. researchgate.net ¹⁹F NMR can also be used to identify fluorinated metabolites in biological fluids.

Elemental Analysis:

Atomic Spectroscopy: To determine the silver content or trace amounts of silver ions in various media, highly sensitive techniques such as Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice. cdc.govresearchgate.netmdpi.com

This interdisciplinary approach, combining synthetic chemistry with advanced analytical and biochemical methods, is essential for a comprehensive understanding of this compound and its role in scientific research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H3AgFO2

Molecular Weight

185.91 g/mol

IUPAC Name

2-fluoroacetic acid;silver

InChI

InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

VXTLQQMUNCZGMK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)F.[Ag]

Origin of Product

United States

Synthetic Pathways and Advanced Preparative Methodologies for Silver Fluoroacetate

Established Laboratory Synthesis Techniques for Silver Fluoroacetate (B1212596)

The laboratory-scale synthesis of silver fluoroacetate can be achieved through several reliable methods. These techniques primarily focus on the reaction of a silver source with a fluoroacetate precursor. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.

Ion exchange chromatography offers a sophisticated and controlled method for the synthesis of this compound from other fluoroacetate salts, such as sodium fluoroacetate. This technique relies on the reversible exchange of ions between a solid phase (the ion exchange resin) and a liquid phase (the salt solution).

The process typically involves a strong acid cation exchange resin, which is first charged with silver ions (Ag⁺). This is achieved by passing a solution of a soluble silver salt, like silver nitrate (B79036), through the resin column. The silver ions displace the existing cations (often H⁺ or Na⁺) on the resin, creating a solid support rich in silver ions.

Subsequently, an aqueous solution of a precursor fluoroacetate salt, commonly sodium fluoroacetate (NaC₂H₂FO₂), is passed through the silver-charged resin column. As the solution percolates through the resin, the sodium ions (Na⁺) are exchanged for the silver ions (Ag⁺) bound to the resin. The eluted solution thus contains this compound, while the sodium ions are retained by the column. This process can be represented by the following equilibrium:

Resin-Ag⁺ + NaC₂H₂FO₂(aq) ⇌ Resin-Na⁺ + AgC₂H₂FO₂(aq)

This method is particularly advantageous for producing a high-purity product, as it minimizes the presence of co-precipitating byproduct salts that can occur in direct precipitation reactions. mdpi.comnih.gov The efficiency of the exchange is dependent on factors such as the flow rate, the concentration of the fluoroacetate solution, and the exchange capacity of the resin.

More conventional synthetic strategies involve direct chemical reactions to convert a fluoroacetate source into its silver salt. These methods are often simpler to perform in a standard laboratory setting.

One common and effective method is the reaction of silver(I) oxide (Ag₂O) with fluoroacetic acid (C₂H₃FO₂). orgsyn.org In this acid-base reaction, the silver oxide acts as the base, reacting with the carboxylic acid to form this compound and water. The reaction is typically carried out in a suitable solvent, such as water or ethanol, and can be driven to completion by removing the water formed. nbinno.com

2 C₂H₃FO₂ + Ag₂O → 2 AgC₂H₂FO₂ + H₂O

A similar approach involves using silver carbonate (Ag₂CO₃) as the silver source. The reaction with fluoroacetic acid yields this compound, water, and carbon dioxide gas. The evolution of CO₂ gas helps to drive the reaction to completion. nbinno.com

2 C₂H₃FO₂ + Ag₂CO₃ → 2 AgC₂H₂FO₂ + H₂O + CO₂

Another widely used technique is a salt metathesis or double displacement reaction. This involves reacting a soluble silver salt, typically silver nitrate (AgNO₃), with a soluble fluoroacetate salt, such as sodium fluoroacetate. When aqueous solutions of the two salts are mixed, the less soluble this compound will precipitate out of the solution, while the highly soluble sodium nitrate remains in the aqueous phase.

AgNO₃(aq) + NaC₂H₂FO₂(aq) → AgC₂H₂FO₂(s) + NaNO₃(aq)

The success of this method hinges on the difference in solubility between the reactant and product salts. The resulting this compound precipitate can then be isolated by filtration, washed to remove residual sodium nitrate, and dried.

Controlled Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize the yield and ensure the purity of the final product. The specific conditions vary depending on the chosen synthetic route.

For the reaction involving silver oxide and fluoroacetic acid, which is analogous to the synthesis of silver trifluoroacetate (B77799), several factors are key. orgsyn.orgnbinno.com The stoichiometry of the reactants is crucial; using a slight excess of fluoroacetic acid can help to ensure the complete conversion of the silver oxide. nbinno.com The choice of solvent can also influence the reaction rate and the ease of product isolation. Water is a common solvent, but organic solvents like methanol or acetonitrile can also be used. nbinno.com The reaction temperature can be elevated to increase the rate of reaction, with reflux conditions often employed. nbinno.com Monitoring the reaction's progress, for instance by Thin Layer Chromatography (TLC), allows for the determination of the optimal reaction time. nbinno.com

In the salt metathesis reaction, temperature control is important for manipulating the solubility of this compound to encourage precipitation. The concentrations of the reactant solutions should be carefully chosen to exceed the solubility product of this compound, thereby inducing its formation as a solid. Post-precipitation, thorough washing of the product with cold deionized water is essential to remove soluble impurities like sodium nitrate.

The table below summarizes typical parameters that can be controlled to optimize the synthesis.

Synthetic RouteParameterControl Strategy for Yield OptimizationRationale
Silver Oxide + Fluoroacetic AcidStoichiometryUse of excess fluoroacetic acidEnsures complete consumption of the solid silver oxide precursor. nbinno.com
SolventWater, Methanol, or AcetonitrileChoice depends on reactant solubility and ease of product isolation post-reaction. nbinno.com
TemperatureReaction under refluxIncreases reaction rate to achieve completion in a shorter timeframe. nbinno.com
Salt Metathesis (AgNO₃ + NaC₂H₂FO₂)ConcentrationUse of sufficiently concentrated reactant solutionsExceeds the solubility product of this compound, maximizing precipitation.
TemperatureCooling the reaction mixture post-mixingDecreases the solubility of this compound to further enhance precipitation.
PurificationWashing the precipitate with cold solventRemoves soluble byproducts (e.g., NaNO₃) without significant loss of the desired product.

Characterization Techniques for Confirming this compound Structure and Purity Post-Synthesis

Following synthesis, it is imperative to verify the chemical structure and assess the purity of the this compound. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound by providing detailed information about the chemical environment of the fluorine and carbon atoms.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom makes ¹⁹F NMR an exceptionally useful technique. The fluoroacetate anion will exhibit a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift for fluorine in acyl fluorides (F-C=O) is typically found in the range of -70 to -20 ppm relative to CFCl₃. ucsb.edu More specifically for the fluoroacetate anion, the chemical environment is a fluorine atom attached to a methylene (B1212753) group, which is adjacent to a carboxylate group. This environment results in a distinct chemical shift that can confirm the formation of the desired anion. spectrabase.comspectrabase.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of the fluoroacetate anion, two distinct signals are expected. The carbon of the methylene group (-CH₂F) will appear as a doublet due to coupling with the adjacent fluorine atom (¹JCF). The carboxylate carbon (-COO⁻) will appear as a smaller doublet due to two-bond coupling with the fluorine atom (²JCF). The observation of these characteristic splitting patterns and chemical shifts provides unambiguous confirmation of the fluoroacetate structure. asme.org

NucleusExpected Chemical Shift (δ) Range (ppm)Expected Multiplicity (Splitting)Coupling Constant
¹⁹F-200 to -220 (approx.)Triplet (due to coupling with -CH₂)²JFH
¹³C (-CH₂F)75 - 85Doublet (due to coupling with F)¹JCF (large)
¹³C (-COO⁻)170 - 180Doublet (due to coupling with F)²JCF (small)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Chromatographic methods are essential for determining the purity of the synthesized this compound by separating the fluoroacetate anion from potential impurities, such as unreacted starting materials or other anions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique for the analysis of the fluoroacetate anion. nih.gov A common approach utilizes a reversed-phase column (e.g., C8) with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like acetic acid. nemc.us The fluoroacetate anion is separated from other components in the sample and then detected by a mass spectrometer, typically operating in negative electrospray ionization (ESI) mode. nih.govthermofisher.com The mass spectrometer can be set to monitor for the specific mass-to-charge ratio (m/z) of the deprotonated fluoroacetate anion (C₂H₂FO₂⁻), which is approximately 77.0 m/z. thermofisher.com This method provides both qualitative confirmation and quantitative assessment of purity.

Ion Chromatography (IC): Ion chromatography is specifically designed for the separation and quantification of ions. For fluoroacetate analysis, an anion-exchange column (e.g., Dionex AS17 or AS24) is used with an alkaline eluent, such as a potassium hydroxide (B78521) gradient. thermofisher.comnih.gov Detection is typically achieved using a suppressed conductivity detector. This method allows for the effective separation of the fluoroacetate anion from other common inorganic anions (e.g., chloride, nitrate) that might be present as impurities from the synthesis. epa.gov The retention time of the fluoroacetate peak, when compared to a pure standard, confirms its identity, and the peak area allows for the calculation of its concentration and thus the sample's purity. thermofisher.comepa.gov

TechniqueColumn TypeMobile Phase / EluentDetection MethodAnalyte Information
LC-MS/MSReversed-Phase (e.g., C8)Acetonitrile/Water Gradient with Acetic Acid nemc.usNegative ESI-MS/MS nih.govRetention time and specific m/z transition for fluoroacetate anion (e.g., 77.0 m/z). nemc.usthermofisher.com
Ion Chromatography (IC)Anion-Exchange (e.g., Dionex AS24) thermofisher.comPotassium Hydroxide (KOH) Gradient nih.govSuppressed Conductivity nih.govSpecific retention time compared to a standard; separation from other anions. epa.gov

Derivatization Chemistry from this compound Precursors

This compound serves as a valuable precursor for the synthesis of various organofluorine compounds, primarily through reactions that leverage the high affinity of silver(I) for halogens. This reactivity facilitates nucleophilic substitution and decarboxylative halogenation reactions.

Esterification via Reaction with Alkyl Halides

A fundamental application of this compound is in the synthesis of fluoroacetate esters. When this compound is treated with an alkyl halide (R-X, where X = I, Br, Cl), a nucleophilic substitution reaction occurs. The fluoroacetate anion acts as the nucleophile, displacing the halide from the alkyl group to form the corresponding alkyl fluoroacetate ester. The reaction is effectively driven to completion by the concurrent precipitation of the highly insoluble silver halide (AgX). vedantu.com This method provides a clean route to various fluoroacetate esters, which are important intermediates in medicinal and agrochemical research.

Table 2: Synthesis of Fluoroacetate Esters
PrecursorReagentReaction TypeDerivative ProductPrecipitate
This compound (FCH₂COOAg)Alkyl Halide (R-X)Nucleophilic SubstitutionAlkyl Fluoroacetate (FCH₂COOR)Silver Halide (AgX)

Decarboxylative Halogenation (Hunsdiecker Reaction)

Silver carboxylates are classic substrates for the Hunsdiecker reaction, a process that converts carboxylic acids into organic halides with one less carbon atom. wikipedia.org In this reaction, the silver salt is treated with a halogen, such as bromine (Br₂). The reaction is believed to proceed through a radical chain mechanism involving an acyl hypohalite intermediate, which undergoes facile decarboxylation (loss of CO₂) to generate an alkyl radical. wikipedia.orgorganic-chemistry.org This radical then combines with a halogen atom to form the final organic halide product.

Applied to this compound, the Hunsdiecker reaction is expected to yield a fluoromethyl halide. For example, reaction with bromine would produce bromofluoromethane (CH₂FBr), a valuable synthon in fluorine chemistry. This provides a synthetic route from the C2 fluoroacetate scaffold to a C1 fluoromethyl building block.

Table 3: Hunsdiecker Reaction of this compound
PrecursorReagentReaction TypeExpected DerivativeByproducts
This compound (FCH₂COOAg)Bromine (Br₂)Decarboxylative HalogenationBromofluoromethane (CH₂FBr)Carbon Dioxide (CO₂), Silver Bromide (AgBr)
This compound (FCH₂COOAg)Iodine (I₂)Decarboxylative HalogenationFluoromethyl Iodide (CH₂FI)Carbon Dioxide (CO₂), Silver Iodide (AgI)

Chemical Reactivity, Reaction Mechanisms, and Coordination Chemistry of Silver Fluoroacetate

Fundamental Chemical Reactions of the Fluoroacetate (B1212596) Anion

The fluoroacetate anion (FCH₂COO⁻), the conjugate base of fluoroacetic acid, participates in several fundamental chemical reactions. nih.gov In aqueous solutions, it can undergo hydrolysis, although this process is generally slow. For instance, it can react with hydroxide (B78521) ions to yield glycolate (B3277807) and fluoride (B91410) ions. benchchem.com The anion can also be protonated in the presence of an acid to form fluoroacetic acid. nist.gov

The fluoroacetate anion's toxicity stems from its metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase in the citric acid cycle. benchchem.comvulcanchem.comcatalysis.blog This process, known as "lethal synthesis," disrupts cellular energy production. vulcanchem.comsciencelearn.org.nz The conversion begins with fluoroacetate forming fluoroacetyl-CoA, which then condenses with oxaloacetate to produce fluorocitrate. benchchem.comcatalysis.blog

Reactivity Profile of the Silver(I) Cation in Silver Fluoroacetate

The silver(I) cation in this compound imparts unique reactivity to the compound, influencing its behavior in various chemical transformations. vulcanchem.com

Redox Reactions Involving the Silver Center

The silver(I) ion in this compound can participate in redox reactions. vulcanchem.comunizin.org It can be reduced to metallic silver (Ag(0)) or oxidized to higher oxidation states, such as Ag(II), although Ag(I) is the most stable oxidation state. mountmadonnaschool.orgquora.com The standard reduction potential for the Ag⁺/Ag couple is +0.799 V versus the standard hydrogen electrode. unizin.org The presence of various reagents can modify the redox state of silver, leading to the formation of silver oxides like Ag₂O and AgO. nih.govnasa.gov

Ligand Exchange and Complexation Dynamics

The silver(I) cation is a soft Lewis acid and readily forms complexes with various ligands. mdpi.com It has a known affinity for Lewis bases containing sulfur, nitrogen, and oxygen donor atoms. nasa.govnih.gov In the context of this compound, the silver ion can undergo ligand exchange reactions, where the fluoroacetate anion is displaced by other ligands. This dynamic is crucial in its catalytic applications and coordination chemistry. For example, silver(I) salts are known to form complexes with π-donor systems like alkenes and alkynes. mdpi.com

Catalytic Roles of this compound in Organic Transformations

This compound has potential as a catalyst in organic synthesis, leveraging the combined properties of the silver ion and the fluoroacetate moiety. vulcanchem.com Silver compounds, in general, are employed as catalysts for a variety of organic reactions, including C-C, C-N, C-S, and C-O bond formations, as well as oxidation and reduction reactions. researchgate.net Silver(I) salts often act as additives in transition-metal-catalyzed C-H activation reactions, facilitating the generation of the active catalytic species. nih.gov While specific examples detailing the catalytic use of this compound are not extensively documented in the provided search results, its potential lies in its ability to act as a source of both silver ions and fluoroacetate groups, potentially enabling unique reactivity patterns in the synthesis of fluorinated organic compounds. vulcanchem.com

Mechanistic Investigations of C-F Bond Stability and Reactivity within the Fluoroacetate Moiety

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. nih.govresearchgate.net This exceptional stability is due to the high electronegativity of fluorine, which polarizes the bond and makes the valence electrons of the fluorine atom less accessible. nih.gov Despite this stability, certain enzymes, known as fluoroacetate dehalogenases, can cleave this bond under physiological conditions. nih.govresearchgate.net

The enzymatic defluorination of fluoroacetate is proposed to occur via a two-step SN2 mechanism. researchgate.netresearchgate.netaip.orgnih.gov

Nucleophilic Attack: An aspartate residue in the enzyme's active site acts as a nucleophile, attacking the α-carbon of fluoroacetate. This attack displaces the fluoride ion and forms a covalent ester intermediate between the enzyme and the glycolyl group. researchgate.netresearchgate.netnih.gov

Hydrolysis: A water molecule, activated by a histidine residue, then hydrolyzes the ester intermediate, releasing glycolate and regenerating the active site of the enzyme. nih.gov

Theoretical studies suggest that the enzyme's active site, particularly a "halide pocket," stabilizes the leaving fluoride ion through hydrogen bonding, which is crucial for lowering the activation energy of the C-F bond cleavage. nih.gov

Comparative Reactivity Studies with Related Silver Carboxylates and Fluoroacetate Derivatives

The reactivity of this compound can be contextualized by comparing it with other silver carboxylates and fluoroacetate derivatives. The reactivity of carboxylic acid derivatives, in general, is influenced by the nature of the leaving group attached to the acyl carbon. pressbooks.pubucalgary.ca More reactive derivatives have better leaving groups (weaker bases). pressbooks.publibretexts.org

Silver Carboxylates: Silver salts of other carboxylic acids, such as silver acetate (B1210297) (AgOAc) and silver trifluoroacetate (B77799) (AgTFA), are commonly used in organic synthesis. nih.gov For example, silver trifluoroacetate is used in complexation studies with pillararenes. semanticscholar.org The electron-withdrawing nature of the fluorine atoms in the trifluoroacetate anion makes it a different type of ligand compared to the fluoroacetate anion.

Fluoroacetate Derivatives: Compounds like methyl fluoroacetate (MFA) are also highly toxic and exhibit similar biotransformation pathways to fluoroacetate. wikipedia.org The stability of the C-F bond in MFA is notable, making it resistant to displacement by nucleophiles compared to other haloacetates. wikipedia.org The reactivity of different haloacetates can vary significantly. For instance, fluoroacetate dehalogenase shows the highest activity towards fluoroacetate, with much lower activity for chloroacetate (B1199739) and bromoacetate. nih.gov

The following table provides a summary of the reactivity of related compounds:

CompoundKey Reactivity FeatureApplication/Significance
Silver Acetate (AgOAc) Common silver carboxylate saltUsed as a reagent and catalyst in organic synthesis. nih.gov
Silver Trifluoroacetate (AgTFA) Contains a highly fluorinated anionUsed in coordination chemistry and as a catalyst. nih.govsemanticscholar.org
Methyl Fluoroacetate (MFA) Ester derivative of fluoroacetic acidHighly toxic, with a stable C-F bond. wikipedia.org
Chloroacetate Halogenated acetateSubstrate for some dehalogenases, but generally less reactive than fluoroacetate in these enzymatic reactions. nih.gov

Molecular and Cellular Biochemical Mechanisms Influenced by Fluoroacetate

Cellular Uptake and Intracellular Conversion of Fluoroacetate (B1212596) to Fluoroacetyl Coenzyme A

Fluoroacetate's structural similarity to acetate (B1210297) allows it to enter cells, where it is metabolized. wikipedia.org The uptake into cells is facilitated by monocarboxylate transporters or diffusion. nih.gov Once inside the cell, in both the cytosol and mitochondria, fluoroacetate is converted to fluoroacetyl coenzyme A (fluoroacetyl-CoA) by the enzyme acetyl-CoA synthetase. nih.govnih.gov This initial activation step is crucial, as it prepares the fluoroacetate molecule to enter the central metabolic hub of the cell. nih.govresearchgate.net The parent compound, fluoroacetate, has low cellular toxicity; it is this enzymatic conversion that transforms it into a hazardous substance. researchgate.net

Enzymatic Condensation with Oxaloacetate by Citrate (B86180) Synthase to Form Fluorocitrate

Following its formation, fluoroacetyl-CoA serves as a substrate for citrate synthase, a key enzyme at the entry point of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Citrate synthase catalyzes the condensation reaction between fluoroacetyl-CoA and oxaloacetate. wikipedia.orgroyalsocietypublishing.orgwikipedia.org This reaction yields fluorocitrate, the true toxic metabolite. researchgate.netmhmedical.combrainly.com This process is a critical example of lethal synthesis, where a non-toxic compound is converted into a highly toxic one through the cell's own metabolic machinery. researchgate.net

Disruption of the Tricarboxylic Acid (TCA) Cycle via Aconitase Inhibition by Fluorocitrate

The newly synthesized fluorocitrate acts as a potent inhibitor of aconitase, the next enzyme in the TCA cycle. unl.eduontosight.aiontosight.ai Aconitase is responsible for the isomerization of citrate to isocitrate. vaia.com By binding tightly to aconitase, fluorocitrate halts the progression of the TCA cycle, leading to a cascade of metabolic disruptions. wikipedia.orgnih.gov This blockage impairs the production of mitochondrial NADH, which is essential for ATP synthesis, causing a cellular energy deficit. researchgate.netnih.gov

Stereochemistry and Specificity of Fluorocitrate-Aconitase Interaction

The inhibitory action of fluorocitrate is highly specific to one of its stereoisomers. Citrate synthase stereospecifically produces the (2R,3R)-fluorocitrate isomer. ic.ac.ukunl.edu This particular isomer is the one that potently inhibits aconitase. unl.eduic.ac.uk Research indicates that the (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor. It is first converted by aconitase to fluoro-cis-aconitate, which is then hydrated to form 4-hydroxy-trans-aconitate. This product binds very tightly, though not covalently, to the enzyme's active site, causing the potent inhibition. nih.gov The structure of this enzyme-inhibitor complex reveals extremely close hydrogen bonds, which accounts for the tight binding and effective inactivation of the enzyme. nih.gov

Consequential Accumulation of Citrate within Cellular Compartments

The inhibition of aconitase by fluorocitrate leads to a significant and rapid buildup of citrate, the substrate of the blocked enzyme. wikipedia.orgregulations.gov This accumulation is a hallmark of fluoroacetate poisoning and has been observed in various tissues, including the heart, kidney, brain, and spleen. nih.govunl.edu While metabolically active tissues tend to accumulate the most citrate, the liver accumulates quantitatively less. unl.eduregulations.gov This citrate buildup occurs within cellular compartments, primarily the mitochondria where the TCA cycle operates. researchgate.net For instance, in rat heart experiments, citrate levels increased tenfold following fluoroacetate exposure. vaia.com

Interference with Mitochondrial Citrate Transport Systems

Beyond the direct inhibition of aconitase, the toxic effects are compounded by disruptions in mitochondrial transport. The accumulation of fluorocitrate, specifically the (-)-erythro-fluorocitrate isomer, has been shown to inhibit the transport of citrate through the inner mitochondrial membrane. regulations.gov This prevents citrate from being utilized by other metabolic pathways, further exacerbating the metabolic gridlock initiated by aconitase inhibition. unl.edu

Modulation of Glycolytic Pathway Flux and Associated Enzymes

The metabolic disruption caused by fluoroacetate extends beyond the TCA cycle, impacting glycolysis as well. The high concentration of citrate that accumulates as a result of aconitase blockage acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in the glycolytic pathway. wikipedia.orgregulations.gov This feedback inhibition slows down the rate of glycolysis, reducing the cell's ability to metabolize carbohydrates for energy and leading to the accumulation of hexose (B10828440) monophosphates like glucose 6-phosphate and fructose (B13574) 6-phosphate. wikipedia.orgvaia.com This effectively deprives the cell of its main energy source, leading to a severe energy crisis. wikipedia.org

Interactive Data Tables

Table 1: Key Enzymes in Fluoroacetate's Mechanism of Action

EnzymeRole in PathwayEffect of Fluoroacetate/MetaboliteConsequence
Acetyl-CoA Synthetase Activates fluoroacetate to fluoroacetyl-CoA. nih.govUtilizes fluoroacetate as a substrate.Formation of fluoroacetyl-CoA. nih.gov
Citrate Synthase Condenses fluoroacetyl-CoA with oxaloacetate. researchgate.netCatalyzes the formation of fluorocitrate. royalsocietypublishing.org"Lethal synthesis" of the toxic metabolite. researchgate.net
Aconitase Isomerizes citrate to isocitrate in the TCA cycle. vaia.comInhibited by (2R,3R)-fluorocitrate. ic.ac.ukBlockage of the TCA cycle. wikipedia.org
Phosphofructokinase-1 (PFK-1) A key regulatory enzyme in glycolysis. regulations.govAllosterically inhibited by high levels of citrate. wikipedia.orgDecreased glycolytic flux and energy production. wikipedia.org

Interactions with Pyruvate (B1213749) Dehydrogenase Kinase

Research on adipose tissue has shown that exposure to fluoroacetate can lead to a twofold increase in the activity of pyruvate dehydrogenase. researchgate.net This activation was attributed to an inhibition of pyruvate dehydrogenase kinase by fluoroacetate. researchgate.net By inhibiting the enzyme responsible for inactivating the PDC, fluoroacetate promotes the conversion of pyruvate to acetyl-CoA, which would typically enter the citric acid cycle. researchgate.net However, this effect is overshadowed by the downstream blockage of the citric acid cycle itself. Other halogenated carboxylic acids, such as dichloroacetate (B87207) and difluoroacetate, are also known inhibitors of pyruvate dehydrogenase kinase. nih.gov

Biochemical Energetic Consequences of Metabolic Pathway Disruption (e.g., ATP Depletion)

The primary toxic effect of fluoroacetate stems from its "lethal synthesis" into fluorocitrate. ucd.ie Fluoroacetate is first converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. ontosight.aibenchchem.com This newly formed molecule is a potent inhibitor of aconitase, an essential enzyme in the citric acid cycle. ontosight.aiontosight.ai

The inhibition of aconitase effectively halts the citric acid cycle, leading to a cascade of severe energetic consequences. aetox.es This blockage prevents the generation of reducing equivalents (NADH and FADH2) that are necessary for the electron transport chain, thereby crippling oxidative phosphorylation and leading to a drastic depletion of adenosine (B11128) triphosphate (ATP). ontosight.aiaetox.esscielo.org.co This cellular energy deficit disrupts numerous vital functions, including ion transport and biosynthesis, ultimately leading to cellular failure. benchchem.com The accumulation of citrate upstream of the enzymatic block is a key indicator of this metabolic disruption. researchgate.netbenchchem.com In studies on chick embryo myoblasts treated with fluoroacetate, a decrease in ATP was observed alongside an increase in citrate. researchgate.net

Enzymatic Defluorination and Dehalogenation Pathways of Fluoroacetate in Biological Systems

Despite the strength of the carbon-fluorine (C-F) bond, some organisms have evolved enzymes capable of cleaving it, providing a detoxification pathway. nih.gov This enzymatic defluorination is of significant interest for its potential applications in bioremediation. ucd.ie

Characterization of Fluoroacetate Dehalogenase Enzymes

Fluoroacetate dehalogenases are enzymes that catalyze the hydrolysis of the C-F bond in fluoroacetate, producing glycolate (B3277807) and a harmless fluoride (B91410) ion. ucd.ieresearchgate.net These enzymes have been identified primarily in soil microorganisms. pnas.org

One such enzyme, isolated from Pseudomonas fluorescens DSM 8341, has been characterized in detail. ucd.ie It is a monomeric enzyme with a molecular weight of approximately 32,500 Da. ucd.ie It exhibits optimal activity at a pH of 8 and is stable over a broad pH range from 4 to 10. ucd.ie This particular dehalogenase is highly specific for fluoroacetate. ucd.ie Another dehalogenase, DeHa4, from Delftia acidovorans has also been identified and shows activity toward fluoroacetate. researcher.life The table below summarizes the characteristics of the enzyme from P. fluorescens. ucd.ie

PropertyValue
Source Organism Pseudomonas fluorescens DSM 8341
Molecular Weight 32,500 Da
Structure Monomer
Optimal pH 8.0
pH Stability Range 4.0 - 10.0
K_m for Fluoroacetate 0.68 mM
Products Glycolate, Fluoride Ion

Mechanisms of C-F Bond Cleavage by Defluorinating Enzymes

The cleavage of the exceptionally stable C-F bond by fluoroacetate dehalogenases is a notable enzymatic process. nih.govresearchgate.net The accepted mechanism involves a nucleophilic substitution (S_N2) reaction. nih.govpnas.org

The catalytic process occurs in two main steps:

Nucleophilic Attack and Intermediate Formation : An aspartate residue in the enzyme's active site acts as a nucleophile, attacking the carbon atom of the C-F bond. nih.gov This attack displaces the fluoride ion and forms a covalent ester intermediate between the enzyme and the glycolyl group. nih.gov

Hydrolysis and Enzyme Regeneration : A water molecule, activated by a nearby histidine residue, then hydrolyzes the ester intermediate. nih.gov This step releases the product, glycolate, and regenerates the free enzyme, allowing it to begin another catalytic cycle. nih.gov

Structural studies have identified key amino acid residues, including an aspartate nucleophile and a histidine base, that form a catalytic triad (B1167595) essential for this function. nih.govscholaris.ca Nearby tryptophan and tyrosine residues may also play a role in stabilizing the leaving fluoride ion. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Fluoroacetate Species

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For fluoroacetate (B1212596) analysis, both gas and liquid chromatography are extensively utilized.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, due to the low volatility of fluoroacetate, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. nih.govnih.gov This process can be time-consuming and introduce potential sources of error. nih.gov Common derivatization methods involve esterification to form more volatile esters, such as methyl or ethyl fluoroacetate. acs.orgnih.gov

Several types of detectors can be coupled with GC for fluoroacetate analysis:

Flame Ionization Detector (FID): FID is a common detector that provides good sensitivity for organic compounds. nih.govoup.com

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds, making it well-suited for the detection of fluoroacetate derivatives. nih.gov

Mass Spectrometry (MS): Coupling GC with MS provides the highest level of selectivity and confirmation of the analyte's identity. nih.govnih.govnju.edu.cnresearchgate.netalfachemic.com

A study by Miki et al. (1998) detailed a GC-MS procedure for fluoroacetic acid using triphasal extractive pentafluorobenzylation, achieving detection limits in the picogram per milliliter range. nih.govoup.com Another approach involved the ethylation of fluoroacetic acid followed by solid-phase microextraction (SPME) and subsequent analysis by GC-FID or GC-MS, which proved effective for water and biological samples. nih.govresearchgate.net

Table 1: Comparison of GC Detectors for Fluoroacetate Analysis
DetectorPrincipleAdvantages for Fluoroacetate AnalysisCommon Derivatization
Flame Ionization Detector (FID)Ionizes organic compounds in a hydrogen-air flameRobust, good general-purpose detectorEsterification (e.g., ethylation)
Electron Capture Detector (ECD)Detects electron-absorbing compounds (e.g., halogens)High sensitivity to halogenated compoundsPentafluorobenzylation
Mass Spectrometry (MS)Separates ions based on their mass-to-charge ratioHigh selectivity and structural confirmationEsterification, Pentafluorobenzylation

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques for separating ionic and polar compounds, making them well-suited for the direct analysis of the fluoroacetate anion without the need for derivatization. nih.goveeweb.comhplcvials.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase. apislabor.at For fluoroacetate, reversed-phase HPLC is often employed. nih.gov HPLC can be coupled with various detectors, but for ionic species like fluoroacetate, mass spectrometry (MS) is the preferred method for achieving high sensitivity and specificity. hplcvials.comsciex.com

Ion Chromatography (IC) is a specialized form of HPLC designed specifically for the separation of ions. apislabor.atinnovatechlabs.com It utilizes ion-exchange resins to separate anions and cations. innovatechlabs.com IC is an ideal technique for analyzing the fluoroacetate anion because it exists in its ionized form in aqueous solutions. nih.govresearchgate.net When coupled with a conductivity detector or a mass spectrometer, IC provides a robust method for fluoroacetate quantification. nih.govinnovatechlabs.com IC-MS methods have been developed for the direct determination of fluoroacetate in water, offering high sensitivity and selectivity. eeweb.comthermofisher.com

A key advantage of HPLC and IC over GC is the ability to perform direct analysis of aqueous samples with minimal preparation, which is particularly beneficial for environmental monitoring. nih.gov

Mass Spectrometry (MS) Applications in Fluoroacetate Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it an indispensable tool for trace-level detection and confirmation of fluoroacetate. nju.edu.cnthermofisher.com

The coupling of chromatographic techniques with mass spectrometry (GC-MS and LC-MS) provides powerful analytical platforms for the trace-level detection of fluoroacetate. nih.govresearchgate.netthermofisher.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. alfachemic.com After derivatization to increase volatility, fluoroacetate can be separated and then identified and quantified with high confidence by the mass spectrometer. nih.govresearchgate.net GC-MS has been successfully used for the analysis of fluoroacetate in various matrices, including biological samples and milk. nih.govalfachemic.com Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the derivatized analyte. rsc.orgresearchgate.net

LC-MS allows for the direct analysis of fluoroacetate in aqueous samples without derivatization. nih.gov This is a significant advantage as it simplifies the analytical workflow and reduces potential errors. nih.gov LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), has become a preferred method for the analysis of fluoroacetate in water and food samples due to its high sensitivity and specificity. nih.govsciex.com A direct aqueous injection LC-MS/MS method has been developed for the analysis of the fluoroacetate anion in potable water, achieving low microgram-per-liter detection limits. nih.gov

Table 2: Performance of GC-MS/MS and LC-MS/MS for Monofluoroacetate (MFA) Detection in Milk Products
TechniqueLimit of Quantitation (LOQ) in MilkLimit of Quantitation (LOQ) in Milk PowderRecovery RangeReference
GC-MS/MS0.0042 µg/L0.0085 µg/kg90-105% rsc.orgresearchgate.net
LC-MS/MS0.00033 µg/L0.0088 µg/kg90-112% rsc.orgresearchgate.net

Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry where the instrument is set to detect only specific ion masses. thermofisher.comthermofisher.com This approach significantly increases the sensitivity and selectivity of the analysis by filtering out background noise from other ions. thermofisher.comthermofisher.com SIM is particularly useful for trace-level detection of fluoroacetate in complex matrices. nih.govthermofisher.comthermofisher.com By monitoring the characteristic mass-to-charge ratio (m/z) of the fluoroacetate ion or its derivative, analysts can reliably identify and quantify the compound even at very low concentrations. thermofisher.comthermofisher.com Both GC-MS and LC-MS methods frequently employ SIM for enhanced performance in fluoroacetate analysis. nih.govnih.govresearchgate.netthermofisher.com

The ability to analyze fluoroacetate directly without the need for chemical derivatization is a significant advancement in analytical methodology. thermofisher.comthermofisher.com This approach simplifies sample preparation, reduces analysis time, and minimizes the potential for analytical errors associated with the derivatization step. nih.govthermofisher.comthermofisher.com

Ion chromatography coupled with mass spectrometry (IC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques that facilitate the direct analysis of the fluoroacetate anion. nih.govthermofisher.comthermofisher.com These methods allow for the direct injection of aqueous samples, making them highly efficient for routine monitoring. nih.goveeweb.comthermofisher.com Studies have demonstrated the successful direct determination of fluoroacetate in drinking water using IC-MS, achieving sub-parts-per-billion detection limits. thermofisher.comthermofisher.com Similarly, direct aqueous injection LC-MS/MS methods have proven to be robust and sensitive for the quantification of fluoroacetate in potable water. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural verification of silver fluoroacetate. These methods probe the molecular and atomic properties of the compound, providing distinct fingerprints for both the fluoroacetate anion and the silver cation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and bonding within the fluoroacetate anion.

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR an exceptionally sensitive and informative tool for analyzing fluorinated compounds. In the case of the fluoroacetate anion (FCH₂COO⁻), the ¹⁹F nucleus provides a highly characteristic signal.

Chemical Shift (δ): The ¹⁹F signal for fluoroacetate typically appears in a specific region of the spectrum, distinct from other common fluorine-containing functional groups.

Spin-Spin Coupling: The fluorine nucleus is coupled to the two adjacent protons of the methylene (B1212753) group (-CH₂-). This interaction, known as scalar or J-coupling, splits the ¹⁹F signal into a triplet (a 1:2:1 pattern of peaks) due to the n+1 rule, where n is the number of equivalent adjacent protons (n=2). The magnitude of this two-bond coupling constant (²JHF) is a key diagnostic parameter.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR provides information on the carbon backbone of the fluoroacetate anion. Although ¹³C has a low natural abundance (~1.1%), modern NMR techniques readily detect its signals. The fluoroacetate anion contains two chemically distinct carbon atoms, resulting in two unique signals in the ¹³C spectrum.

Methylene Carbon (F-CH₂-): This carbon is directly bonded to the highly electronegative fluorine atom. This causes a significant downfield shift in its resonance frequency. Crucially, this carbon signal is split into a doublet by a large one-bond carbon-fluorine coupling (¹JCF). The magnitude of ¹JCF is highly characteristic and confirmatory for a C-F bond.

Carbonyl Carbon (-COO⁻): This carbon appears further downfield in the typical range for carboxylate groups. It also experiences coupling to the fluorine atom, but over two bonds. This results in a smaller two-bond coupling constant (²JCF), which may resolve as a triplet or a broadened signal depending on the experimental conditions.

The combination of ¹⁹F and ¹³C NMR data provides unequivocal evidence for the F-CH₂-COO⁻ structure.

Table 1: Representative NMR Spectroscopic Data for the Fluoroacetate Anion

NucleusCarbon PositionExpected Chemical Shift (δ) Range (ppm)Signal MultiplicityCoupling Constant (J)Notes
¹⁹FF-CH₂-210 to -230Triplet²JHF ≈ 45-50 HzCoupling to two equivalent methylene protons.
¹³CF-C H₂75 to 85Doublet¹JCF ≈ 170-190 HzLarge one-bond coupling confirms the C-F bond.
¹³C-C OO⁻170 to 180Triplet or Broad Singlet²JCF ≈ 15-25 HzSmaller two-bond coupling to fluorine.

While NMR elucidates the structure of the organic anion, elemental analysis techniques are required to quantify the silver (Ag⁺) cation. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the premier methods for this purpose, offering high sensitivity and specificity for metallic elements.

Atomic Absorption Spectroscopy (AAS): AAS is a robust technique that measures the concentration of an element by quantifying the absorption of optical radiation by its free atoms in the gaseous state. For silver analysis, a liquid sample containing dissolved this compound is nebulized and introduced into a high-temperature atomizer (either a flame or a graphite (B72142) furnace). The heat atomizes the compound, producing a cloud of ground-state silver atoms. A light beam from a silver hollow-cathode lamp, which emits light at wavelengths specific to silver, is passed through the atom cloud. The silver atoms absorb this light, and the degree of absorption is directly proportional to the concentration of silver in the original sample, as described by the Beer-Lambert law. The primary analytical wavelength for silver is 328.1 nm.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a more advanced and significantly more sensitive technique for elemental analysis. A sample solution is introduced into a high-temperature (6,000–10,000 K) argon plasma. The plasma desolvates, atomizes, and ionizes the silver atoms, primarily forming Ag⁺ ions. These ions are then extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). Silver has two stable isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, which are both monitored to ensure accurate quantification and to identify potential isobaric interferences. The detector counts the ions for each isotope, providing a signal directly proportional to the silver concentration over a very wide dynamic range.

Table 2: Comparison of AAS and ICP-MS for Silver (Ag) Quantification

ParameterAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Absorption of light by free atomsMass separation of ions
Typical Detection Limit Low ppb (µg/L) for Graphite Furnace AAS; Mid-to-high ppb for Flame AASLow-to-sub ppt (B1677978) (ng/L)
Throughput Single-element analysis; relatively slowerMulti-element analysis; high throughput
Common Interferences Chemical (e.g., formation of refractory oxides), spectral (line overlap), ionizationIsobaric (e.g., ⁹¹Zr¹⁶O⁺ on ¹⁰⁷Ag⁺), polyatomic, matrix suppression effects
Primary Use Case Routine analysis of single elements in moderately complex matricesUltra-trace analysis, isotopic analysis, analysis in highly complex matrices

Sample Preparation Strategies for Diverse Matrices

Effective analysis of this compound, particularly at trace levels in environmental or biological samples, is critically dependent on sample preparation. The goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument.

Solid Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction and preconcentration technique. It utilizes a small fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to a sample, and analytes partition from the sample matrix onto the fiber coating.

For the analysis of the fluoroacetate anion, a direct application of SPME is challenging due to the anion's high polarity and non-volatility. Therefore, a derivatization step is essential to convert fluoroacetate into a more volatile and less polar derivative that is amenable to extraction by SPME and subsequent analysis by Gas Chromatography (GC).

The Derivatization-SPME Workflow:

pH Adjustment: The sample pH is adjusted to acidic conditions to convert the fluoroacetate anion into its free acid form, fluoroacetic acid (FCH₂COOH).

Derivatization: A derivatizing agent is added to the sample to esterify the carboxylic acid. Common agents include alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst or more reactive agents like diazomethane (B1218177) to form volatile esters (e.g., methyl fluoroacetate, ethyl fluoroacetate).

SPME Extraction: An SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the headspace above the sample (Headspace-SPME) or directly immersed in it (Direct Immersion-SPME). The volatile fluoroacetate ester partitions onto the fiber coating.

Desorption and Analysis: The fiber is retracted and transferred to the hot injection port of a GC, where the trapped analyte is thermally desorbed onto the GC column for separation and detection, typically by a mass spectrometer (GC-MS).

This approach combines extraction, enrichment, and sample introduction into a single, streamlined step, significantly improving detection limits compared to direct injection of a raw extract.

A matrix effect is any influence on the analytical signal caused by components of the sample other than the analyte itself. In complex matrices (e.g., soil, water, biological tissue), these effects can lead to inaccurate quantification through signal suppression or enhancement.

Sources of Interference:

For Fluoroacetate Analysis (GC-MS): Co-extracted organic compounds, such as fatty acids or humic substances, can compete with the fluoroacetate derivative for active sites in the GC injector or column, leading to poor peak shape. In the MS source, these co-eluting compounds can cause ion suppression, reducing the analyte signal and elevating the limit of detection.

For Silver Analysis (ICP-MS): High concentrations of dissolved solids or salts can physically interfere with sample nebulization and transport. Spectrally, polyatomic ions formed from the plasma gas (argon) and matrix components (e.g., chlorides, oxides) can have the same mass-to-charge ratio as the silver isotopes, creating isobaric interference (e.g., ⁹¹Zr¹⁶O⁺ on ¹⁰⁷Ag⁺).

Mitigation Strategies: A multi-faceted approach is required to minimize or correct for matrix effects:

Advanced Sample Cleanup: Employing techniques like Solid Phase Extraction (SPE) with cartridges designed to retain interferents while allowing the analyte to pass through (or vice versa).

Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. A known quantity is added to every sample, standard, and blank at the beginning of the preparation process. For fluoroacetate, a stable isotope-labeled analog (e.g., ¹³C₂-fluoroacetate) is ideal. For silver, an element not present in the sample with similar ionization properties (e.g., Rhodium, Indium) can be used. The ratio of the analyte signal to the internal standard signal is used for quantification, correcting for both extraction losses and matrix-induced signal suppression/enhancement.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is compositionally identical to the unknown samples. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.

Standard Addition Method: Involves adding known amounts of the analyte to aliquots of the actual sample. By extrapolating a calibration curve generated from these spiked samples, the original concentration can be determined, effectively canceling out proportional matrix effects.

Instrumental Solutions: Modern ICP-MS instruments often include a collision/reaction cell (CRC) technology. A gas (e.g., helium, ammonia) is introduced into the cell to interact with the ion beam, breaking apart polyatomic interferences through collisions or reactions, thereby improving specificity for the target analyte.

Table 3: Common Matrix Interferences and Mitigation Strategies

AnalysisType of InterferenceExamplePrimary Mitigation Strategy
Fluoroacetate (GC-MS)Ion SuppressionCo-eluting fatty acids in a biological extract reduce the ionization efficiency of the fluoroacetate derivative.Use of a stable isotope-labeled internal standard (e.g., ¹³C₂-fluoroacetate); improved sample cleanup (SPE).
Silver (ICP-MS)Isobaric/Polyatomic⁹¹Zr¹⁶O⁺ ion (m/z 106.9) interferes with the primary ¹⁰⁷Ag⁺ isotope.Use of a collision/reaction cell (CRC); monitoring the secondary ¹⁰⁹Ag⁺ isotope; applying mathematical corrections.
Silver (AAS/ICP-MS)Physical/Non-spectralHigh salt content in a water sample alters nebulizer efficiency and plasma characteristics.Sample dilution; matrix-matched calibration; method of standard addition.
Fluoroacetate (GC)ChromatographicActive sites in a dirty injector liner cause peak tailing and analyte loss.Regular instrument maintenance (liner/septum replacement); use of a chemical-resistant liner.

Environmental Chemistry and Biogeochemical Cycling of Fluoroacetate Compounds

Natural Occurrence and Biosynthesis of Fluoroacetate (B1212596) in Ecosystems

Fluoroacetate is a rare example of a naturally occurring organofluorine compound. nih.gov Its presence is not widespread, but it has been identified in a select number of plant species across different continents, including Africa, Australia, and South America. nih.govresearchgate.netsciencelearn.org.nz These plants are typically found in tropical and subtropical regions. nih.gov The production of fluoroacetate is believed to be a defense mechanism against herbivory. sciencelearn.org.nzdoc.govt.nz

In Africa, plants in the genus Dichapetalum are known producers, with the seeds of Dichapetalum braunii containing up to 8,000 mg/kg of fluoroacetate. nih.gov In Australia, about 35 native plant species, notably from the genera Gastrolobium (poison peas) and Acacia, synthesize fluoroacetate. sciencelearn.org.nzchrc.qld.gov.au South American plants, such as Palicourea marcgravii, also contain this toxic compound. nih.gov Despite the high toxicity of these plants to livestock, soil and water samples collected near them have shown a lack of persistent fluoroacetate, suggesting it does not accumulate in the immediate environment. fluorideresearch.org

While the precise biosynthetic pathway in plants remains largely unknown, the process has been studied more extensively in bacteria. nih.gov The bacterium Streptomyces cattleya is capable of synthesizing both fluoroacetate and 4-fluorothreonine (B18676) from inorganic fluoride (B91410). nih.govfluorideresearch.orgipp.pt This process involves a key enzyme called fluorinase, which catalyzes the formation of the strong carbon-fluorine (C-F) bond. nih.govipp.pt

Table 1: Examples of Plant Genera Known to Naturally Produce Fluoroacetate
GenusCommon Name/RegionReference(s)
GastrolobiumPoison Peas (Australia) researchgate.netchrc.qld.gov.au
AcaciaWattle (e.g., Acacia georginae) (Australia) researchgate.netchrc.qld.gov.au
Dichapetalume.g., Gifblaar (South Africa) nih.govresearchgate.net
Palicoureae.g., Palicourea marcgravii (South America) nih.govresearchgate.net
OxylobiumBox Poison Bush (Australia) researchgate.netchrc.qld.gov.au

Environmental Fate and Transport Mechanisms of Fluoroacetate

The movement and persistence of fluoroacetate in the environment are dictated by its physical and chemical properties, primarily its high water solubility. doc.govt.nzwikipedia.org

As a water-soluble compound, fluoroacetate readily leaches from soil, a process accelerated by rainfall. wikipedia.orgepa.gov Studies have shown that fluoroacetate is mobile in soil and has the potential to move downwards and reach groundwater. epa.govepa.gov However, extensive water-monitoring surveys have indicated that significant or prolonged contamination of waterways following its application is unlikely. wikipedia.orgepa.gov

Research simulating rainfall on a steep hillside found that 99.9% of the water containing fluoroacetate leached directly into the soil and did not generate surface runoff into a nearby stream. wikipedia.org In cases where fluoroacetate does enter aquatic systems, it is subject to rapid dilution and degradation. doc.govt.nzwikipedia.org Because it is biodegradable, it does not accumulate or persist in water. doc.govt.nzdoc.govt.nz Laboratory experiments have demonstrated that in aquaria containing aquatic plants and microorganisms, fluoroacetate concentrations can decline significantly within days. doc.govt.nzdoc.govt.nzfyi.org.nz For instance, one study showed a 70% decline in 24 hours, with levels falling below detection limits within 100 hours. doc.govt.nz

Table 2: Research Findings on Fluoroacetate in Soil and Water
FindingEnvironmental CompartmentKey DetailsReference(s)
High Leaching PotentialSoilHighly water-soluble; residues from baits leach into soil. doc.govt.nzwikipedia.org
Low RunoffSoil/Water InterfaceAn experiment showed 99.9% of fluoroacetate-containing water leached into soil rather than running off into a stream. wikipedia.org
Rapid Dilution & DegradationAquatic SystemsQuickly diluted and broken down by microorganisms and aquatic plants. doc.govt.nzwikipedia.orgepa.gov
No Significant ContaminationWaterwaysMonitoring after application events confirms significant, prolonged contamination of waterways is unlikely. wikipedia.orgepa.gov
Degradation in AquariaAquatic SystemsConcentration declined by ~70% in 24 hours and was undetectable after 100 hours in aquaria with plants and invertebrates. doc.govt.nz

The direct dispersion of fluoroacetate salts into the atmosphere is limited. As a salt, it does not readily partition to the atmosphere from water. nih.gov There is currently no available data on the stability and degradation of fluoroacetic acid in the air. dtic.mil However, fluoroacetate can be an atmospheric degradation product of other fluorinated compounds, such as certain hydrofluorocarbons and hydrochlorofluorocarbons, which can then enter aquatic ecosystems. uth.gr Mathematical modeling of atmospheric dispersion is a tool used to predict how air pollutants spread, but specific models for fluoroacetate are not detailed in the available literature. wikipedia.orgmdpi.com

Degradation and Transformation Pathways in Environmental Compartments

Fluoroacetate is considered non-persistent in the environment primarily due to efficient degradation by microorganisms. nih.govunl.edu

The primary pathway for fluoroacetate degradation in both soil and water is microbial biodegradation. doc.govt.nzwikipedia.orgoup.com A variety of microorganisms in soil and aquatic environments can break down the compound. doc.govt.nz These include bacteria such as Pseudomonas and Burkholderia species, and common soil fungi like Fusarium solani. nih.govdoc.govt.nzwikipedia.org

These microbes utilize an enzyme, fluoroacetate dehalogenase, which cleaves the very stable carbon-fluorine bond. doc.govt.nzdoc.govt.nzmdpi.com This process breaks fluoroacetate down into non-toxic metabolites, primarily glycolate (B3277807) (also known as hydroxyacetic acid) and fluoride ions. doc.govt.nzdoc.govt.nzoup.com The resulting glycolate can then be used by the microorganisms as a source of carbon and energy for growth. mdpi.comoup.com

The rate of this biodegradation is significantly influenced by environmental factors, especially temperature. Degradation is faster at warmer temperatures and slows considerably as temperatures decrease. epa.govoup.com The presence of aquatic plants can also enhance the rate of degradation in water. epa.govdoc.govt.nz

Table 3: Microbial Degradation of Fluoroacetate
Microorganism TypeExamplesDegradation ProductsKey EnzymeReference(s)
BacteriaPseudomonas sp., Burkholderia sp., Delftia acidovorans, Synergistetes phylum bacterium (strain MFA1)Glycolate, Fluoride ions, Acetate (B1210297)Fluoroacetate dehalogenase nih.govdoc.govt.nzwikipedia.orgoup.com
FungiFusarium solaniGlycolate, Fluoride ionsNot specified doc.govt.nzwikipedia.org
Table 4: Effect of Temperature on the Half-Life of Fluoroacetate in Soil
TemperatureHalf-Life (DT50) Range in DaysReference(s)
20°C6 - 8 oup.com
10°C10 - 21 epa.govoup.com
5°C22 - 43 epa.govoup.com

While microbial action is the dominant degradation pathway, chemical hydrolysis can also occur. oup.com In aqueous solutions, fluoroacetate can undergo hydrolysis to form products such as glycolate and fluoride ions. benchchem.com Another potential, though less emphasized, pathway involves hydrolysis to fluoromethane (B1203902) and bicarbonate. oup.com The degradation process is initiated by a nucleophilic attack on the carbon atom bonded to the fluorine. aip.orgresearchgate.net However, abiotic degradation is significantly slower than biodegradation. Data from studies on sterile soil (where microbial activity is absent) suggest that fluoroacetate does not degrade substantially under these conditions, highlighting the critical role of microorganisms in its environmental breakdown. epa.gov

Identification of Environmental Degradation Products (e.g., Glycolate, CO₂)

The environmental degradation of fluoroacetate is predominantly a biological process driven by microorganisms found in soil and water. wikipedia.orgchrc.qld.gov.au This biodegradation prevents the long-term persistence of the compound in the environment. nih.govapvma.gov.au The primary degradation pathway involves the cleavage of the highly stable carbon-fluorine bond by specific enzymes.

Aerobic degradation is a key process. Microorganisms, such as those from the genera Pseudomonas and Fusarium, utilize a fluoroacetate dehalogenase enzyme. wikipedia.org This enzyme catalyzes the hydrolytic defluorination of fluoroacetate, yielding two main products:

Glycolate (Hydroxyacetic acid): This is the primary organic product of the hydrolytic cleavage. oup.comnih.govaip.org Many microorganisms can then use glycolate as a carbon source for growth and energy. oup.comsciencelearn.org.nz

Fluoride ion (F⁻): The fluorine atom is cleaved from the organic molecule and released as an inorganic fluoride ion. oup.com

Under anaerobic conditions, a different degradation pathway has been identified. Certain bacteria, such as a novel strain from the phylum Synergistetes isolated from bovine rumen, can degrade fluoroacetate via reductive dehalogenation. oup.com In this process, fluoroacetate is converted to:

Acetate: Instead of glycolate, acetate is the primary organic end product. oup.com

Fluoride ion (F⁻): Similar to aerobic degradation, the fluoride is released as an ion. oup.com

Further mineralization of the organic byproducts occurs. In a study on New Zealand soils, microbial mineralization of fluoroacetate to **Carbon Dioxide (CO₂) ** was identified as the major transformation process, indicating complete breakdown of the organic structure. nih.govpsu.edu This mineralization was observed in all tested soil types, with cumulative mineralization reaching up to 83% of the initial amount under favorable conditions. psu.edu

The degradation process is significantly influenced by biological activity. In sterilized soil samples where microbial activity is deactivated, no significant degradation of fluoroacetate is observed. apvma.gov.au

Environmental Persistence and Half-Life Determination in Various Media

Fluoroacetate does not persist long-term in biologically active environments due to microbial degradation. chrc.qld.gov.auapvma.gov.au Its persistence is highly dependent on environmental factors, with temperature and moisture being the most critical. apvma.gov.aunih.gov

In Soil: The half-life of fluoroacetate in soil is primarily dictated by microbial activity, which is in turn influenced by temperature. nih.gov Studies on New Zealand soils demonstrated a clear relationship between temperature and degradation rate.

Interactive Data Table: Half-Life of Fluoroacetate in Soil at Different Temperatures

Select a temperature to see the corresponding half-life range.

Half-Life at 20°C: 6 to 8 days

Half-Life at 10°C: 10 to 21 days

Half-Life at 5°C: 22 to 43 days

Source: apvma.gov.aunih.gov

Degradation is slower under dry conditions. In a semi-arid sandy loam, the initial half-life was about two weeks at 36% moisture content but increased to five weeks at 20% moisture. apvma.gov.au

In Water: Fluoroacetate is highly soluble in water, which allows for rapid dilution. wikipedia.orgchrc.qld.gov.au Degradation in aquatic environments is also driven by microorganisms. wikipedia.orginchem.org

In laboratory simulations of New Zealand aquatic conditions, 0.1 ppm of sodium fluoroacetate was degraded by 70% within 24 hours. inchem.org

Another study found that in warm water (21°C), fluoroacetate breaks down after about 100 hours, while in colder water (11°C), it was still detectable after 192 hours. researchgate.net

Field monitoring of waterways following aerial baiting operations has generally found no evidence of the toxin above detection limits, or that any contamination is minor and short-lived. nih.govinchem.org

Applications of Silver Fluoroacetate in Chemical and Biochemical Research Tools

Utilization as a Biochemical Probe for Investigating Metabolic Pathway Dynamics

The fluoroacetate (B1212596) component of silver fluoroacetate serves as a potent tool for studying cellular metabolism, primarily through a mechanism known as "lethal synthesis". vulcanchem.com In this process, fluoroacetate is metabolically converted into fluorocitrate, which then acts as a powerful inhibitor of the enzyme aconitase, a key component of the tricarboxylic acid (TCA) or citric acid cycle. vulcanchem.comunl.edu This inhibition leads to a disruption of cellular energy production and an accumulation of citrate (B86180), providing a valuable method for researchers to probe the dynamics of these fundamental pathways. vulcanchem.comunl.edu

The targeted inhibition of aconitase by fluorocitrate, derived from fluoroacetate, makes this compound a useful instrument for studying the citric acid cycle. The blockage of the cycle at this specific point leads to a significant accumulation of citrate in various tissues, including the heart, kidney, spleen, and brain. unl.edu This induced metabolic disruption allows researchers to investigate the flux and regulation of intermediates within the TCA cycle. vulcanchem.combenchchem.com By observing the downstream effects of this accumulation and the cell's attempts to compensate, scientists can gain insights into the intricate control mechanisms of this central metabolic hub.

The accumulation of citrate can also impact other metabolic pathways, such as glycolysis, through the inhibition of the enzyme phosphofructokinase, leading to effects like hyperglycemia. researchgate.net The ability to perturb the citric acid cycle in a controlled manner with fluoroacetate enables detailed studies of the interconnectivity of metabolic pathways.

Mitochondria, as the primary sites of the citric acid cycle and oxidative phosphorylation, are significantly impacted by fluoroacetate. The inhibition of aconitase by fluorocitrate directly disrupts mitochondrial respiration and, consequently, ATP production. nih.govnih.gov This makes this compound a valuable tool for exploring mitochondrial function.

Research using the active component of this compound, often in the form of fluorocitrate, has demonstrated its ability to induce mitochondrial inhibition, leading to a rapid decrease in cellular ATP levels and plasma membrane depolarization. nih.gov Studies on isolated mitochondria have shown that silver nanoparticles can decrease the activity of respiratory chain complexes, and while this compound is a distinct compound, the presence of the silver ion could potentially introduce additional effects on mitochondrial function. nih.govnih.gov By measuring oxygen consumption, researchers can directly assess the impact of fluoroacetate on the electron transport chain, providing insights into the bioenergetics of the cell. hansatech-instruments.com The use of fluoroacetate has been instrumental in demonstrating that significant functional impairment of astrocytes occurs due to mitochondrial inhibition even before cell death is observed. nih.gov

Role in the Synthesis of Novel Fluorinated Organic Compounds and Advanced Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. pharmtech.com Silver salts, in general, are recognized for their utility in organic synthesis, often acting as catalysts or reagents. vulcanchem.com this compound, by providing a source of both a silver ion and a fluoroacetate unit, holds potential as a reagent for creating complex fluorinated compounds. vulcanchem.com

While specific examples detailing the extensive use of this compound in large-scale synthesis are not prevalent, the principles of organofluorine chemistry suggest its utility. vulcanchem.com Silver compounds, such as silver oxide, have been used to catalyze the fluorination of aryl tin compounds. pharmtech.com Furthermore, silver(I) salts like silver tetrafluoroborate (B81430) are employed in synthesizing fluorinated vinyl iodonium (B1229267) salts from alkynes. nih.gov These examples highlight the role of silver in facilitating the formation of carbon-fluorine bonds, suggesting a potential role for this compound in similar transformations. The enzymatic synthesis of fluorinated compounds is also an area of growing interest, with pathways engineered to utilize fluoroacetate as a building block to create fluorinated polyketides. pharmtech.comnih.gov

Research Applications in Catalysis and Reaction Development

Silver(I) salts are frequently used as additives or catalysts in a variety of chemical reactions, particularly in the realm of C-H activation. nih.gov They are often employed to generate more reactive cationic transition-metal catalysts from their precursors. nih.gov For instance, silver salts such as silver carbonate, silver acetate (B1210297), and silver trifluoroacetate (B77799) are common additives in rhodium(III)-catalyzed C-H functionalization reactions. nih.gov

The catalytic activity of silver is attributed to its ability to act as a one-electron oxidant, facilitating the formation of radical intermediates, or to mediate ligand exchange to generate more active catalytic species. benchchem.comnih.gov Although direct catalytic applications of this compound are not as widely documented as other silver salts, its properties as a silver(I) carboxylate suggest its potential utility in similar catalytic systems. vulcanchem.com Silver nanoparticles, for example, have demonstrated catalytic activity in the degradation of dyes and the reduction of nitrophenols, showcasing the catalytic potential of silver in various forms. arabjchem.orgnih.govrsc.orgnih.gov

Development of Analytical Standards and Reference Materials for Fluoroacetate Detection

Accurate detection and quantification of fluoroacetate are crucial in various fields, from environmental monitoring to toxicology. The development of reliable analytical methods often requires pure, well-characterized reference materials. This compound can serve as a stable, solid source of the fluoroacetate anion for the preparation of standard solutions used in calibrating analytical instruments. wikipedia.org

Various analytical techniques are employed for the detection of fluoroacetate, including gas chromatography-mass spectrometry (GC-MS). researchgate.net For these methods to yield accurate results, the use of a certified reference standard is essential. The synthesis of this compound provides a compound with a defined stoichiometry that can be used for this purpose. For example, in studies involving the detection of fluoroacetate in biological samples, precise concentrations of a known standard are required to build calibration curves and ensure the accuracy of the measurements. researchgate.net

Investigative Tool for Enzyme Mechanisms and Substrate Interactions

This compound's active component is a valuable tool for probing the mechanisms of specific enzymes. The most prominent example is its use in studying aconitase, where the "suicide" inhibition by fluorocitrate provides a classic case study of enzyme inactivation. vulcanchem.combenchchem.com This interaction has been extensively studied to understand the active site and catalytic mechanism of aconitase.

Beyond aconitase, fluoroacetate and its derivatives are used to investigate other enzymes. For instance, research on fluoroacetate dehalogenase, an enzyme that can detoxify fluoroacetate by cleaving the carbon-fluorine bond, utilizes fluoroacetate as its primary substrate. nih.govacs.orgnih.gov Studies involving site-directed mutagenesis of this enzyme have helped to identify the key amino acid residues involved in the catalytic process. nih.gov The interaction of fluoroacetate with fluoroacetyl-CoA thioesterase is another area of investigation, where structural studies of the enzyme in complex with substrate analogues have provided insights into its substrate specificity. nih.gov The use of fluoroacetate in such studies allows for a detailed examination of enzyme-substrate binding and the chemical steps of catalysis. sigmaaldrich.com

Q & A

Basic: What are the recommended safety protocols for handling silver fluoroacetate in laboratory settings?

Answer:
this compound must be stored in tightly sealed containers in a cool, well-ventilated area away from moisture, alkaline metals, strong acids/bases, and oxidizing agents . Handling should occur in fume hoods with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Immediate first-aid measures include:

  • Inhalation: Move to fresh air; administer artificial respiration if necessary.
  • Skin contact: Wash with soap and water for 15 minutes.
  • Eye exposure: Rinse with water for 15 minutes.
    Consult safety data sheets (SDS) for compound-specific hazards and ensure all personnel are trained in emergency procedures .

Basic: What analytical methods are most effective for detecting this compound in biological or environmental samples?

Answer:
19F NMR spectroscopy is optimal for tracking fluorinated compounds due to its high specificity for fluorine nuclei. For example, fluoroacetate degradation can be monitored by observing the disappearance of its triplet signal (δ = 219.94 ppm, 2JFH^2J_{F-H} = 48.3 Hz) and the emergence of fluoride ions (δ = 122.56 ppm) . GC-MS is complementary for structural confirmation: methyl esters of fluoroacetate show characteristic peaks (e.g., m/z 93 for M⁺ and 61 for [M–OMe]⁺) . Isotopic labeling (e.g., 13C^{13}\text{C} or 14C^{14}\text{C}) enhances sensitivity in tracer studies .

Advanced: How can researchers resolve contradictions in proposed biosynthetic pathways of fluoroacetate derivatives?

Answer:
Discrepancies in precursor incorporation (e.g., β-hydroxypyruvate vs. glycolate) can be addressed through dual isotopic labeling and cross-validation with multiple techniques :

  • Use 14C^{14}\text{C}-labeled substrates (e.g., glycerol, pyruvate) to quantify incorporation efficiency via radioactivity assays .
  • Apply 13C^{13}\text{C} NMR to confirm site-specific enrichment (e.g., carboxyl carbon at δ = 178 ppm) .
  • Combine permeabilized mycelia assays (e.g., Streptomyces cattleya) to bypass membrane transport limitations and validate intracellular pathways .

Advanced: What methodologies optimize the degradation of this compound in contaminated environments?

Answer:
Bioaugmentation with fluoroacetate-degrading bacteria (e.g., Synergistetes strain MFA1) shows promise:

  • Cultivate strains in media containing 1–20 mM fluoroacetate and monitor degradation via 19F NMR .
  • Validate stoichiometric conversion to acetate and fluoride using ion chromatography or fluoride-selective electrodes .
  • Assess enzyme kinetics (e.g., fluoroacetate dehalogenases) via Michaelis-Menten parameters under varying pH/temperature conditions .

Advanced: How do reaction mechanisms differ between this compound and other haloacetates in radical-mediated redox processes?

Answer:
Proton-coupled electron transfer (PCET) dominates reductions by α-hydroxyethyl radicals (˙EtOH). Mechanistic differentiation involves:

  • Steady-state γ-radiolysis to generate ˙EtOH in ethanol-water systems .
  • Kinetic isotope effects (KIE) and DFT calculations to compare activation barriers for fluoroacetate (FAc⁻) vs. iodoacetate (IAc⁻). FAc⁻ exhibits lower reactivity due to stronger C–F bonds, favoring PCET over direct electron transfer .

Basic: What are the critical considerations for designing toxicity studies of this compound in mammalian models?

Answer:

  • Dose-response assays using standardized sodium fluoroacetate (Compound 1080) as a reference .
  • Monitor biomarkers like citrate accumulation (via TCA cycle inhibition) using LC-MS/MS .
  • Adhere to ethical guidelines for rodent studies, including acute exposure protocols (e.g., OECD 423) and AEGL thresholds .

Advanced: How can isotopic tracing clarify metabolic disruptions caused by this compound?

Answer:

  • 13C metabolic flux analysis (13C-MFA) in hepatocytes or mitochondria to map TCA cycle inhibition .
  • Track 19F^{19}\text{F} incorporation into cellular metabolites via heteronuclear NMR (despite low 13C^{13}\text{C} natural abundance challenges) .

Table 1: Key Analytical Techniques for this compound Research

TechniqueApplicationExample Reference
19F NMRDegradation monitoring
GC-MSStructural confirmation
Radiolabeling (14C)Biosynthetic pathway tracing
DFT CalculationsReaction mechanism elucidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.